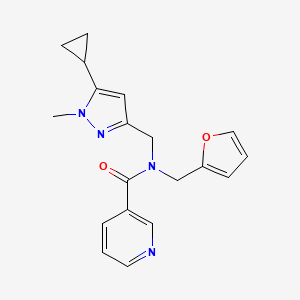
Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzylamino group attached to the 4-position and a carboxylate ester at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the ester could undergo hydrolysis, and the aromatic ring could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature . Its solubility would depend on the polarity of the solvent.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- One study discusses the phenolic oxidative coupling of a related ethyl tetrahydroisoquinoline carboxylate, leading to the synthesis of indenoisoquinoline and the exploration of its rearrangement under acidic conditions. This research provides insight into synthetic pathways and the structural elucidation of complex quinoline derivatives (Kametani et al., 1971).
- Another paper outlines the synthesis of 6-oxodecahydroisoquinoline-3-carboxylates, emphasizing their potential as intermediates for the preparation of NMDA receptor antagonists, demonstrating the compound's relevance in medicinal chemistry (Ornstein et al., 1991).
Antimicrobial Applications
- Research into new quinazolines, which are structurally similar to the compound , highlighted their potential as antimicrobial agents. The study focused on the synthesis of specific derivatives and their efficacy against various bacterial and fungal strains (Desai et al., 2007).
Synthetic Methodologies
- The development of regioselective syntheses for Luotonin A derivatives from ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate underlines the importance of such compounds in creating bioactive molecules (Atia et al., 2017).
- A publication on the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters highlights the utility of protective groups in the synthesis of carboxylic acid derivatives, an area that could encompass compounds like Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate for further exploration (Yoo et al., 1990).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-methoxybenzaldehyde with ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base and esterification of the carboxylic acid.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate", "triethylamine", "dichloromethane", "methanol", "water", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of triethylamine and dichloromethane to form the Schiff base.", "Step 2: Reduction of the Schiff base using sodium borohydride in methanol to form the amine.", "Step 3: Esterification of the carboxylic acid using ethyl chloroformate and triethylamine in dichloromethane to form the final product.", "Step 4: Purification of the product using column chromatography and recrystallization.", "Step 5: Characterization of the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
Numéro CAS |
1251596-07-2 |
Formule moléculaire |
C21H22N2O4 |
Poids moléculaire |
366.417 |
Nom IUPAC |
ethyl 4-[(2-methoxyphenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-21(25)17-19(22-12-14-9-5-6-11-16(14)26-3)15-10-7-8-13(2)18(15)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |
Clé InChI |
CIIKSDUTFMWKFF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide](/img/structure/B2686685.png)

![Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate](/img/structure/B2686689.png)
![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate](/img/structure/B2686690.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2686693.png)







![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2686705.png)